Dimethoxymethyl(prop-2-enyl)silane
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Overview
Description
Dimethoxymethyl(prop-2-enyl)silane is an organosilicon compound characterized by the presence of methoxy groups and a prop-2-enyl group attached to a silicon atom. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxymethyl(prop-2-enyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl alcohol .
Industrial Production Methods
Industrial production of this compound often involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the industrial process may incorporate advanced purification techniques such as distillation and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Dimethoxymethyl(prop-2-enyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. These reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .
Scientific Research Applications
Dimethoxymethyl(prop-2-enyl)silane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which dimethoxymethyl(prop-2-enyl)silane exerts its effects involves the formation of strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, facilitating the creation of complex structures. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethylsilane: Similar in structure but lacks the prop-2-enyl group.
Diethoxydimethylsilane: Contains ethoxy groups instead of methoxy groups.
Trimethoxysilane: Has three methoxy groups attached to the silicon atom.
Uniqueness
Dimethoxymethyl(prop-2-enyl)silane is unique due to the presence of the prop-2-enyl group, which imparts distinct reactivity and properties compared to other similar silanes. This structural feature allows for specific applications in areas where enhanced reactivity and functionality are required.
Properties
IUPAC Name |
dimethoxymethyl(prop-2-enyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-4-5-9-6(7-2)8-3/h4,6H,1,5,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITJOMSYPBURNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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